molecular formula C14H12N2O3 B14735754 Benzamide, N-methyl-N-(2-nitrophenyl)- CAS No. 5496-57-1

Benzamide, N-methyl-N-(2-nitrophenyl)-

Cat. No.: B14735754
CAS No.: 5496-57-1
M. Wt: 256.26 g/mol
InChI Key: UGPUSLUMEDJBTH-UHFFFAOYSA-N
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Description

Benzamide, N-methyl-N-(2-nitrophenyl)- is a nitro-substituted benzamide derivative characterized by a benzamide core with a methyl group on the amide nitrogen and a 2-nitrophenyl substituent. Its molecular formula is C₁₄H₁₁N₃O₃, and its InChIKey is ZASRHYGPSKZBQJ-UHFFFAOYSA-N . Structurally, the compound features a planar amide moiety (C–N–C=O) with dihedral angles of 71.76° and 24.29° relative to the adjacent aromatic rings, as confirmed by X-ray crystallography .

Properties

CAS No.

5496-57-1

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-methyl-N-(2-nitrophenyl)benzamide

InChI

InChI=1S/C14H12N2O3/c1-15(14(17)11-7-3-2-4-8-11)12-9-5-6-10-13(12)16(18)19/h2-10H,1H3

InChI Key

UGPUSLUMEDJBTH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1[N+](=O)[O-])C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-methyl-N-(2-nitrophenyl)- typically involves the reaction of 2-nitroaniline with N-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for Benzamide, N-methyl-N-(2-nitrophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-methyl-N-(2-nitrophenyl)- can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: The major product is N-methyl-N-(2-aminophenyl)benzamide.

    Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Scientific Research Applications

Benzamide, N-methyl-N-(2-nitrophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-methyl-N-(2-nitrophenyl)- is largely dependent on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitrophenyl group can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The exact molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The table below summarizes key structural and electronic differences among benzamide derivatives:

Compound Name Substituents (R₁, R₂) Key Features Electronic Effects Reference
N-methyl-N-(2-nitrophenyl)benzamide R₁ = NO₂ (ortho) Planar amide; strong electron-withdrawing nitro group Electron-deficient aromatic ring
N-methyl-N-(3-methylphenyl)-4-nitrobenzamide R₁ = CH₃ (meta), R₂ = NO₂ (para) Methyl (electron-donating) and nitro (electron-withdrawing) groups Mixed electronic effects
Benzamide, 2,4-dimethoxy-N-(4-nitrophenyl)- R₁, R₂ = OCH₃ (ortho, para) Two methoxy groups; para-nitro Electron-rich (OCH₃) and -poor (NO₂) regions
4-Bromo-N-(2-nitrophenyl)benzamide R₁ = Br (para) Bromo substituent; ortho-nitro Halogen-induced polarization
N-[3-methyl-2,2-bis(isopropyl)butyl]-4-nitrobenzamide R₁ = bulky alkyl Steric hindrance from branched alkyl Reduced reactivity due to steric effects

Key Observations:

  • Electron-Withdrawing Groups (NO₂): Enhance electrophilic substitution resistance but stabilize negative charges in intermediates .
  • Electron-Donating Groups (OCH₃, CH₃): Increase aromatic ring reactivity toward electrophiles. Methoxy groups also enhance solubility in polar solvents .
  • Steric Effects: Bulky substituents (e.g., branched alkyl chains) hinder molecular packing and reaction accessibility .

Hydrogen Bonding and Crystallography

  • N-methyl-N-(2-nitrophenyl)benzamide forms C(4) chains via N–H⋯O hydrogen bonds between the amide NH and carbonyl oxygen, promoting crystal growth along the [100] axis .
  • N-(2-hydroxyethyl)-2-(oxazolidinone)benzamide () forms 14-membered hydrogen-bonded dimers via hydroxyl and carbonyl interactions, contrasting with the linear chains of nitro-substituted analogs.
  • 2,4-Dimethoxy derivatives exhibit weaker C–H⋯O interactions due to methoxy electron donation, resulting in less dense crystal packing .

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